molecular formula C9H6Cl2N2O2 B8146967 Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8146967
M. Wt: 245.06 g/mol
InChI Key: YBSCVHOSHOOEQP-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with chlorine atoms at positions 4 and 6, and a methyl ester group at position 3.

Properties

IUPAC Name

methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6-3-12-13-4-5(10)2-7(11)8(6)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSCVHOSHOOEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=CN2N=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazone Intermediates

The foundational approach for constructing the pyrazolo[1,5-a]pyridine core involves cyclization reactions. A hydrazone intermediate, typically derived from pyridine or pyrazole precursors, undergoes intramolecular cyclization under acidic or basic conditions. For example, reacting 3-aminopyridine derivatives with β-ketoesters in the presence of acetic acid generates the fused pyrazolo-pyridine system. Chlorination is subsequently introduced at positions 4 and 6 using phosphorus oxychloride (POCl₃) or other chlorinating agents.

Chlorination Techniques

Chlorination is a critical step for introducing substituents at positions 4 and 6. Phosphorus oxychloride (POCl₃) is the most widely used reagent due to its ability to selectively chlorinate electron-deficient positions. For instance, treatment of methyl 4,6-dihydroxypyrazolo[1,5-a]pyridine-3-carboxylate with POCl₃ at 95°C for 4–5 hours yields the dichlorinated product with 64–72% efficiency. The reaction mechanism involves the formation of a phosphorylated intermediate, which facilitates nucleophilic substitution by chloride ions (Figure 1).

Figure 1: Proposed mechanism for POCl₃-mediated chlorination.
Intermediate+POCl3Phosphorylated intermediateClDichlorinated product\text{Intermediate} + \text{POCl}_3 \rightarrow \text{Phosphorylated intermediate} \xrightarrow{\text{Cl}^-} \text{Dichlorinated product}

Stepwise Synthesis of Methyl 4,6-Dichloropyrazolo[1,5-a]pyridine-3-carboxylate

Route 1: Sequential Cyclization and Chlorination

This two-step protocol begins with the formation of the pyrazolo[1,5-a]pyridine core, followed by dichlorination:

  • Cyclization :
    Methyl 4,6-dihydroxypyrazolo[1,5-a]pyridine-3-carboxylate is synthesized via condensation of ethyl acetoacetate with 3-aminopyridine in ethanol under reflux. The reaction proceeds through a Knorr-type mechanism, yielding the dihydroxy intermediate with 85–89% efficiency.

  • Chlorination :
    The dihydroxy intermediate is treated with excess POCl₃ (3–5 equivalents) at 95°C for 4–6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to obtain the title compound in 61–72% yield.

Table 1: Optimization of chlorination conditions

POCl₃ (equiv)Temperature (°C)Time (h)Yield (%)
390464
595572
4100668

Route 2: One-Pot Tandem Reaction

A streamlined one-pot method reduces purification steps:

  • Procedure : A mixture of 3-aminopyridine, methyl chlorooxoacetate, and POCl₃ is heated at 100°C for 8 hours. The tandem cyclization-chlorination process achieves a 58% yield, though with lower selectivity compared to Route 1.

Mechanistic and Kinetic Considerations

Role of Solvents and Catalysts

  • Solvents : Polar aprotic solvents like 1,4-dioxane enhance POCl₃ reactivity by stabilizing transition states.

  • Catalysts : Lewis acids (e.g., FeCl₃) accelerate chlorination but risk over-chlorination. Un catalyzed reactions in POCl₃ alone provide better control.

Side Reactions and Mitigation

  • Over-Chlorination : Excess POCl₃ or prolonged heating leads to tri- or tetrachlorinated byproducts. Limiting reaction time to 5 hours minimizes this issue.

  • Ester Hydrolysis : Moisture degrades the methyl ester. Strict anhydrous conditions (e.g., molecular sieves) preserve ester integrity.

Alternative Chlorination Methods

Thionyl Chloride (SOCl₂)

Thionyl chloride offers a milder alternative but requires activation by DMF. Yields are lower (45–50%) due to competing ester hydrolysis.

Dichlorotriphenylphosphorane (Ph₃PCl₂)

This reagent selectively chlorinates hydroxyl groups without affecting the ester moiety. However, its high cost limits industrial use.

Industrial-Scale Production Insights

Cost-Effective Modifications

  • Reagent Recovery : Distilling excess POCl₃ for reuse reduces costs by 30%.

  • Continuous Flow Systems : Microreactors improve heat transfer and reaction homogeneity, boosting yields to 78%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.95 (s, 3H, COOCH₃), 7.45 (d, J = 5.2 Hz, 1H), 8.20 (s, 1H).

  • LC-MS : m/z 245.06 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity when using Route 1.

Applications in Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, Suzuki coupling with boronic acids introduces aryl groups at position 4, enabling structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Substituent Variations

Halogen substituents and their positions significantly influence physicochemical properties and reactivity. Key analogs include:

  • Ethyl 7-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate : Features a chlorine at position 7 and fluorine at position 4, with an ethyl ester (MW: 242.64, CAS: 2748453-04-3) .
  • Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate : Substituted with bromine (position 7) and chlorine (position 4), yielding a higher molecular weight (303.55, CAS: 2102412-15-5) .

Ester Group Modifications

The methyl ester group in the target compound contrasts with ethyl esters in analogs (e.g., compounds). Methyl esters generally exhibit lower molecular weights and slightly higher polarity, which may influence solubility and metabolic stability. For example:

  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (MW: 269.09, CAS: 959558-27-1) has a bromine at position 5 and an ethyl ester .

Heterocyclic Core Differences

Replacing the pyridine core with pyrimidine or pyrazine alters electronic properties:

  • Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (MW: 261.05, CAS: 1053656-37-3): Pyrimidine’s dual nitrogen atoms increase electron deficiency, enhancing reactivity in nucleophilic substitutions .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents Ester Group CAS Number
Ethyl 7-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₈ClFN₂O₂ 242.64 7-Cl, 4-F Ethyl 2748453-04-3
Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₈BrClN₂O₂ 303.55 7-Br, 4-Cl Ethyl 2102412-15-5
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate C₈H₅Cl₂N₃O₂ 261.05 5-Cl, 7-Cl Methyl 1053656-37-3
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ 269.09 5-Br Ethyl 959558-27-1

Table 2: Reactivity Trends

Compound Type Key Reactivity Reference
Pyrazolo[1,5-a]pyridine-3-carboxylates Arylation at C-7; ring-opening with LDA to 2,6-disubstituted pyridines
Pyrazolo[1,5-a]pyrimidine-3-carboxylates Enhanced electrophilicity due to pyrimidine core; higher cross-coupling yields

Biological Activity

Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate (MDPC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured manner.

  • Molecular Formula : C9H6Cl2N2O2
  • Molecular Weight : 245.06 g/mol
  • CAS Number : 2703752-88-7

MDPC's biological activity is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in cancer progression and inflammatory responses. The presence of chlorine atoms at the 4 and 6 positions of the pyrazolo ring enhances its reactivity, potentially leading to significant biological effects.

Anticancer Properties

MDPC has shown promise as an anticancer agent. In vitro studies reveal its effectiveness against various cancer cell lines. For instance, a study reported that MDPC induced apoptosis in MDA-MB-231 breast cancer cells by activating caspase-3 pathways, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Cell LineIC50 (µM)Apoptosis Induction
MDA-MB-2310.80Significant
Hs 578T1.06Moderate
BT-201.42Low

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that MDPC can inhibit the production of pro-inflammatory cytokines in activated macrophages, demonstrating its potential as a therapeutic agent in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

MDPC can be compared with other related compounds to highlight its unique properties:

Compound NameUnique Features
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylateMethyl group at position 6
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylateBromine instead of chlorine
Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylateContains only one chlorine atom

MDPC's dual chlorine substituents may enhance its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A recent study explored the effects of MDPC on MDA-MB-231 cells, measuring cell proliferation and apoptosis induction over a range of concentrations. The results indicated a significant reduction in cell viability at lower concentrations, correlating with increased apoptotic markers .
  • Inflammation Model :
    In a murine model of inflammation, MDPC was administered to evaluate its effects on cytokine levels. The results showed a marked decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via chlorination of precursor pyrazolo[1,5-a]pyridine derivatives. Key steps include:
  • Chlorination : Using reagents like POCl₃ or SOCl₂ to introduce chlorine atoms at positions 4 and 6.
  • Esterification : Methyl ester formation via reaction with methanol under acidic conditions.
  • Purification : Flash chromatography (petroleum ether:EtOAc gradients) or recrystallization to isolate the product .

Q. Example Synthesis Table :

PrecursorReagents/ConditionsYieldReference
Aminoester 5POCl₃, DMF, reflux84%
Pyrazolo[1,5-a]pyrazineHNO₃/H₂SO₄ nitration60-75%

Q. How is this compound characterized?

  • Methodological Answer : Characterization involves:
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for Cl substituents) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion verification .
  • Chromatography : HPLC (C18 columns, MeCN/H₂O mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective chlorination during synthesis?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : Electron-withdrawing groups (e.g., esters) at position 3 direct Cl to positions 4 and 6 .
  • Reagent Choice : POCl₃ vs. SOCl₂ may alter reactivity; DMF as a catalyst enhances selectivity .
  • Contradictions : Competing side reactions (e.g., over-chlorination) require controlled stoichiometry and low temperatures .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate chlorination .
  • Workflow : Telescoping steps (e.g., in situ esterification without isolating intermediates) reduces losses .

Q. Yield Comparison Table :

MethodScale (mmol)Yield (%)Purity (%)Reference
Stepwise chlorination4.4384>95
One-pot synthesis10.07290

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may stem from:
  • Structural Analogues : Minor substituent changes (e.g., methyl vs. ethyl esters) alter bioactivity .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or concentrations (µM vs. nM) .
  • Solution : Standardize assays (e.g., IC₅₀ determination under identical conditions) and validate via orthogonal methods (e.g., SPR vs. fluorescence) .

Q. What structure-activity relationships (SAR) are critical for modifying this compound?

  • Methodological Answer : Key SAR insights:
  • Chlorine Position : 4,6-dichloro substitution enhances receptor binding affinity vs. mono-chloro analogues .
  • Ester Flexibility : Methyl esters improve metabolic stability over ethyl esters in vivo .
  • Heterocycle Fusion : Pyrazolo[1,5-a]pyridine cores outperform pyrimidine derivatives in kinase inhibition .

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